Rhosin (chlorhydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

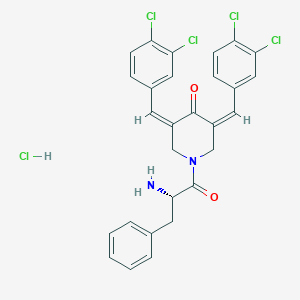

Le chlorhydrate de rhosine est un inhibiteur puissant et spécifique de la sous-famille RhoA des GTPases Rho. Il se lie spécifiquement à RhoA, inhibant l'interaction entre RhoA et les facteurs d'échange de nucléotides guanine (GEF), avec une constante de dissociation (Kd) d'environ 0,4 µM . Ce composé n'interagit pas avec d'autres GTPases telles que Cdc42 ou Rac1 . Le chlorhydrate de rhosine s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la fonction plaquettaire .

Applications De Recherche Scientifique

Rhosin hydrochloride has a wide range of scientific research applications:

Cancer Biology: It has been shown to inhibit the migration and invasion of cancer cells, particularly in breast cancer and melanoma.

Platelet Function: Rhosin hydrochloride inhibits platelet activation and aggregation, making it a potential candidate for developing new antiplatelet therapies.

Stress Resiliency: Rhosin hydrochloride has been shown to promote stress resiliency by enhancing the plasticity of dopamine receptor neurons and reducing hyperexcitability.

Mécanisme D'action

Target of Action

Rhosin (hydrochloride) is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases . Rho GTPases are a family of proteins that regulate a wide range of cellular processes, including cell morphology, migration, endocytosis, and cell cycle progression . Rhosin specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs) .

Mode of Action

Rhosin acts by binding directly to RhoA, inhibiting the interaction between RhoA and its GEFs . This prevents the activation of RhoA, thereby inhibiting the downstream signaling pathways that RhoA regulates .

Biochemical Pathways

Rhosin affects several biochemical pathways by inhibiting the activity of RhoA. One of the key pathways influenced by Rhosin is the RhoA/YAP pathway . The inhibition of RhoA leads to a decrease in the nuclear localization of YAP, a downstream effector in the pathway . This can lead to changes in gene expression and cellular behavior . Rhosin also suppresses the expression of RHAMM and CXCR4, which are involved in cell adhesion and migration .

Pharmacokinetics

This highlights the need for further development and optimization of Rhosin and similar compounds to improve their efficacy and bioavailability .

Result of Action

Rhosin has been shown to induce cell apoptosis . In addition, it can inhibit the growth and metastasis of cancer cells, such as breast cancer cells . Rhosin can also promote the growth of early-stage neurons . These effects are likely due to the inhibition of RhoA and the subsequent changes in cellular signaling and behavior .

Action Environment

The action of Rhosin can be influenced by various environmental factors. For instance, the presence of diverse agonists can modulate the inhibitory effect of Rhosin on platelet activation . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also affect the action of Rhosin . .

Analyse Biochimique

Biochemical Properties

Rhosin (hydrochloride) plays a significant role in biochemical reactions. It inhibits RhoA activity, a small GTPase implicated in multiple platelet signaling pathways . Rhosin (hydrochloride) interacts with RhoA directly, binding with micromolar affinity at a surface groove essential for GEF recognition . This interaction blocks GEF-mediated GTP loading to RhoA .

Cellular Effects

Rhosin (hydrochloride) has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, Rhosin (hydrochloride) selectively reduces the number and size of mammospheres . It also inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation .

Molecular Mechanism

Rhosin (hydrochloride) exerts its effects at the molecular level through several mechanisms. It binds to RhoA directly, blocking GEF-mediated GTP loading to RhoA . This inhibition mimics the effects of RhoA gene targeting . It also suppresses RhoA-GTP formation and downstream phosphorylation of myosin light chain (p-MLC) signaling in platelets .

Temporal Effects in Laboratory Settings

Its inhibitory effect on RhoA activation and platelet aggregation has been demonstrated .

Metabolic Pathways

Rhosin (hydrochloride) is involved in the RhoA signaling pathway. It inhibits the activity of RhoA, a small GTPase, thereby affecting the downstream signaling pathways .

Subcellular Localization

The subcellular localization of Rhosin (hydrochloride) is not well defined. Given its role as a RhoA inhibitor, it is likely to be found in locations where RhoA is active .

Méthodes De Préparation

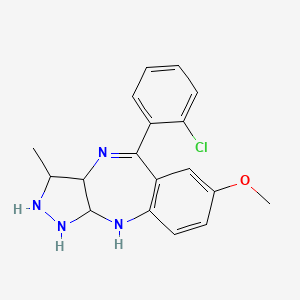

La synthèse du chlorhydrate de rhosine implique la fixation d'un groupe quinoléine à l'hydrazine en position 4, avec des substituants halogènes en position 7 ou 8 . La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau quinoléine : Cela implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Fixation de l'hydrazine : Le groupe hydrazine est introduit par une réaction de substitution nucléophile.

Halogénation : Des substituants halogènes sont ajoutés au noyau quinoléine à l'aide d'agents halogénants tels que la N-bromosuccinimide (NBS) ou la N-chlorosuccinimide (NCS).

Analyse Des Réactions Chimiques

Le chlorhydrate de rhosine subit plusieurs types de réactions chimiques :

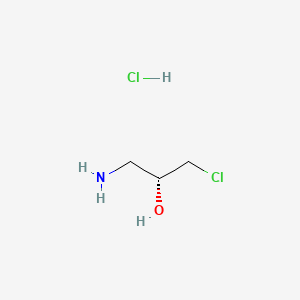

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions halogénées du cycle quinoléine.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

Le chlorhydrate de rhosine a une large gamme d'applications de recherche scientifique :

Biologie du cancer : Il a été démontré qu'il inhibait la migration et l'invasion des cellules cancéreuses, en particulier dans le cancer du sein et le mélanome.

Fonction plaquettaire : Le chlorhydrate de rhosine inhibe l'activation et l'agrégation plaquettaire, ce qui en fait un candidat potentiel pour le développement de nouvelles thérapies antiplaquettaires.

Résilience au stress : Le chlorhydrate de rhosine s'est avéré favoriser la résilience au stress en améliorant la plasticité des neurones récepteurs de la dopamine et en réduisant l'hyperexcitabilité.

Mécanisme d'action

Le chlorhydrate de rhosine exerce ses effets en se liant spécifiquement à RhoA et en inhibant son interaction avec les GEF . Cette inhibition empêche l'activation de RhoA, qui est essentielle à divers processus cellulaires tels que l'organisation du cytosquelette, la migration cellulaire et la progression du cycle cellulaire . En bloquant l'activation de RhoA, le chlorhydrate de rhosine perturbe les voies de signalisation en aval, ce qui entraîne une réduction de la migration cellulaire, de l'invasion et de l'agrégation plaquettaire .

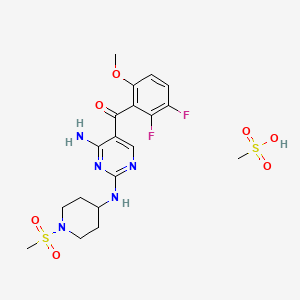

Comparaison Avec Des Composés Similaires

Le chlorhydrate de rhosine est unique en raison de sa spécificité pour RhoA et de sa capacité à inhiber l'interaction RhoA-GEF sans affecter d'autres GTPases comme Cdc42 ou Rac1 . Parmi les composés similaires, citons :

Y-27632 : Un inhibiteur bien connu de la kinase associée à la protéine Rho (ROCK) qui affecte la signalisation en aval de RhoA mais n'a pas la spécificité du chlorhydrate de rhosine.

Fasudil : Un autre inhibiteur de ROCK utilisé en milieu clinique, mais qui n'a pas non plus la spécificité pour RhoA.

Le chlorhydrate de rhosine se distingue par sa grande spécificité et ses effets inhibiteurs réversibles, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

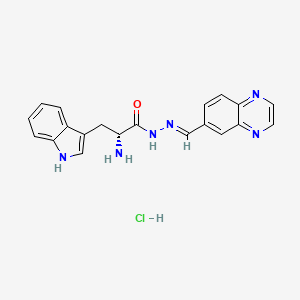

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGBDFQSLZYLF-GRYLRVQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?

A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.

Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?

A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)